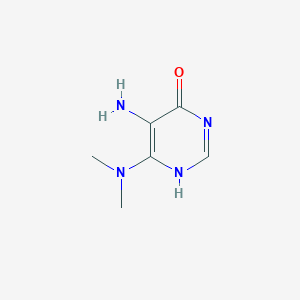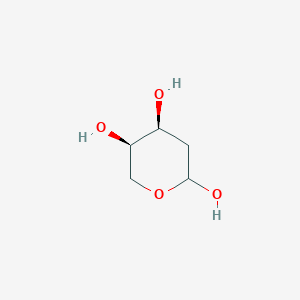
Amino-PEG36-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG36-alcohol is a polyethylene glycol (PEG) derivative that contains an amino group and a hydroxyl group. This compound is known for its high solubility in aqueous media and its ability to form stable linkages with various functional groups. The molecular formula of this compound is C72H147NO36, and it has a molecular weight of approximately 1602.92 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG36-alcohol can be synthesized through a series of chemical reactions involving the functionalization of PEG chains. The amino group can be introduced by reacting PEG with amines, while the hydroxyl group can be retained or introduced through additional reactions. The synthesis typically involves the use of reagents such as N-hydroxysuccinimide (NHS) esters and carboxylic acids.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process often includes purification steps such as chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Amino-PEG36-alcohol undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form stable amide or imine linkages.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and it can also participate in reduction reactions.
Common Reagents and Conditions
NHS Esters: Used for the activation of carboxylic acids to facilitate amide bond formation with the amino group.
Carboxylic Acids: React with the amino group to form amide bonds.
Carbonyl Compounds: React with the amino group to form imine linkages.
Major Products Formed
The major products formed from these reactions include amide-linked PEG derivatives, imine-linked PEG derivatives, and various oxidized or reduced forms of the compound .
Scientific Research Applications
Amino-PEG36-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and peptides to PEG chains, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of various industrial products, including coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of Amino-PEG36-alcohol involves its ability to form stable linkages with various functional groups through its amino and hydroxyl groups. The amino group reacts with carboxylic acids, activated NHS esters, and carbonyl compounds, while the hydroxyl group can be further derivatized or replaced with other reactive functional groups. These reactions enable the compound to serve as a versatile linker in various applications, enhancing the solubility, stability, and biocompatibility of the resulting products.
Comparison with Similar Compounds
Amino-PEG36-alcohol can be compared with other PEG derivatives that contain different functional groups. Some similar compounds include:
Amino-PEG24-alcohol: Contains a shorter PEG chain, resulting in different solubility and reactivity properties.
Carboxy-PEG36-alcohol: Contains a carboxyl group instead of an amino group, leading to different reactivity and applications.
Methoxy-PEG36-alcohol: Contains a methoxy group, which affects its solubility and reactivity compared to this compound.
This compound is unique due to its specific combination of an amino group and a hydroxyl group, which provides versatility in forming stable linkages and enhancing solubility in aqueous media .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H147NO36/c73-1-3-75-5-7-77-9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-67-107-69-71-109-72-70-108-68-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-78-8-6-76-4-2-74/h74H,1-73H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAESJFAEMPPQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H147NO36 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1602.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


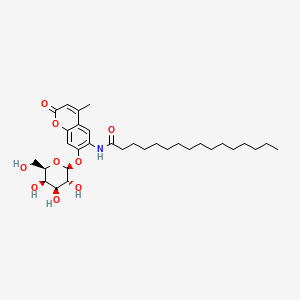
![(3S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol](/img/structure/B7909447.png)
![5-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypentanoic acid](/img/structure/B7909452.png)
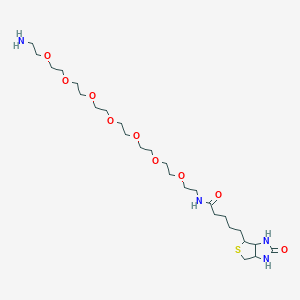

![3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,10R,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid](/img/structure/B7909491.png)

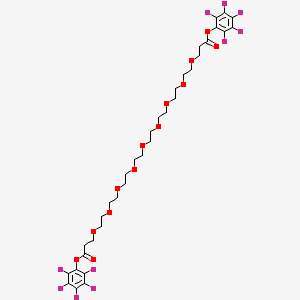
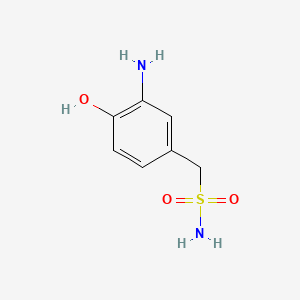
![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B7909527.png)
